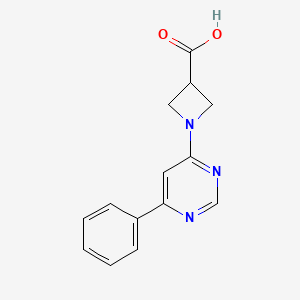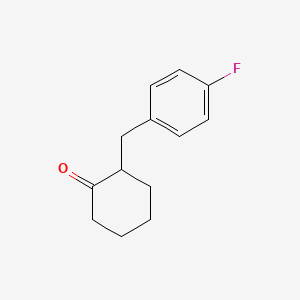
1-(6-Phenylpyrimidin-4-yl)azetidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Phenylpyrimidin-4-yl)azetidine-3-carboxylic acid is a compound with the molecular formula C14H13N3O2 and a molecular weight of 255.277 g/mol. This compound features a unique structure combining a phenylpyrimidine moiety with an azetidine ring, making it an interesting subject for various scientific studies and applications.
作用機序
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological processes .
Mode of Action
It’s worth noting that similar compounds have been found to act as positive allosteric modulators (pams) at certain receptors . PAMs enhance the activity of receptors by binding to a site different from the active site, thereby modulating the receptor’s response to its ligand .
Biochemical Pathways
Azetidine derivatives have been used in the synthesis of polyamines, which play crucial roles in various biological processes, including cell growth and differentiation .
Result of Action
Similar compounds have been found to modulate receptor activity, which can influence a variety of cellular processes .
準備方法
The synthesis of 1-(6-Phenylpyrimidin-4-yl)azetidine-3-carboxylic acid involves several steps, typically starting with the preparation of the phenylpyrimidine core. This is followed by the introduction of the azetidine ring through cyclization reactions. Common synthetic routes include:
Cyclization Reactions: Utilizing reagents such as Pd(OAc)2 and K2CO3 in N-methyl-2-pyrrolidone (NMP) to facilitate the formation of the azetidine ring.
Sonogashira Coupling: A method involving the coupling of aryl halides with terminal alkynes in the presence of palladium catalysts.
Industrial production methods often involve optimizing these reactions for higher yields and purity, employing continuous flow reactors and advanced purification techniques.
化学反応の分析
1-(6-Phenylpyrimidin-4-yl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions with reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can introduce various functional groups into the azetidine ring.
Major products formed from these reactions include substituted azetidines, phenylpyrimidines, and various derivatives with enhanced biological or chemical properties.
科学的研究の応用
1-(6-Phenylpyrimidin-4-yl)azetidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of polyamines through ring-opening polymerization.
Biology: Investigated for its potential as an antibacterial and antimicrobial agent.
Medicine: Explored for its role in non-viral gene transfection and as a template for drug discovery.
Industry: Utilized in the development of CO2 adsorption materials and chelation agents.
類似化合物との比較
1-(6-Phenylpyrimidin-4-yl)azetidine-3-carboxylic acid can be compared with other similar compounds such as:
Aziridines: Both azetidines and aziridines are four-membered nitrogen-containing heterocycles, but azetidines are more stable and exhibit unique reactivity due to their ring strain.
Phenylpyrimidines: Compounds with similar phenylpyrimidine cores but different substituents on the azetidine ring can exhibit varying biological activities and chemical properties.
特性
IUPAC Name |
1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c18-14(19)11-7-17(8-11)13-6-12(15-9-16-13)10-4-2-1-3-5-10/h1-6,9,11H,7-8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKMYAKSSJWWRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 3-cyano-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2886927.png)

![2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B2886931.png)


![5-(Naphthalen-1-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2886936.png)
![2-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B2886937.png)
![1-(3,4-dimethylphenyl)-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2886938.png)

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(3-(trifluoromethyl)benzyl)propanamide](/img/structure/B2886941.png)
![7-{[4-(4-chlorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one](/img/structure/B2886942.png)

![2-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B2886945.png)

